Bromotris(2-methyl-2-phenylpropyl)stannane
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Overview
Description
Bromotris(2-methyl-2-phenylpropyl)stannane is a chemical compound with the molecular formula C30H39BrSn and a molecular weight of 598.24 g/mol . This compound is part of the organotin family, which is known for its diverse applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromotris(2-methyl-2-phenylpropyl)stannane typically involves the reaction of 2-methyl-2-phenylpropylmagnesium bromide with tin(IV) chloride . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bromotris(2-methyl-2-phenylpropyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Bromotris(2-methyl-2-phenylpropyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of Bromotris(2-methyl-2-phenylpropyl)stannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its organotin moiety, influencing biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
- Trimethyltin chloride
- Tributyltin hydride
- Triphenyltin chloride
Comparison
Bromotris(2-methyl-2-phenylpropyl)stannane is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other organotin compounds. For instance, its bulky substituents provide steric hindrance, making it less prone to unwanted side reactions .
Properties
CAS No. |
1256-56-0 |
---|---|
Molecular Formula |
C30H39BrSn |
Molecular Weight |
598.2 g/mol |
IUPAC Name |
bromo-tris(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/3C10H13.BrH.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;;/h3*4-8H,1H2,2-3H3;1H;/q;;;;+1/p-1 |
InChI Key |
UPQKPFJNDDHRBU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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